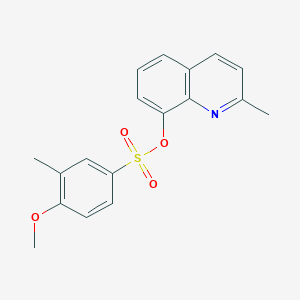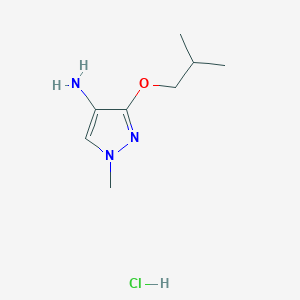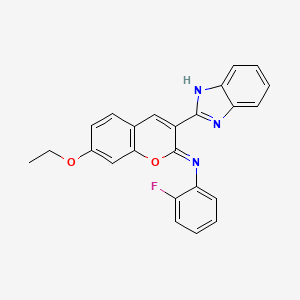![molecular formula C11H15F3N2O2 B12346887 Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate CAS No. 1883290-00-3](/img/structure/B12346887.png)
Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(5-metil-3-(trifluorometil)-1H-pirazol-1-il)butanoato de etilo es un compuesto orgánico sintético que pertenece a la clase de los ésteres. Presenta un anillo de pirazol sustituido con un grupo trifluorometil y un grupo éster butanoato.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 3-(5-metil-3-(trifluorometil)-1H-pirazol-1-il)butanoato de etilo normalmente implica la formación del anillo de pirazol seguida de la esterificación. Un método común implica la reacción de 3-(trifluorometil)-1H-pirazol con 3-bromobutanoato de etilo en condiciones básicas. La reacción se lleva a cabo normalmente en presencia de una base como el carbonato de potasio en un disolvente aprótico como la dimetilformamida (DMF) a temperaturas elevadas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. Los sistemas de microreactores de flujo se pueden emplear para introducir el grupo terc-butoxicarbonilo en el anillo de pirazol, seguido de la esterificación con 3-bromobutanoato de etilo. Este método es ventajoso debido a su escalabilidad y sostenibilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 3-(5-metil-3-(trifluorometil)-1H-pirazol-1-il)butanoato de etilo experimenta diversas reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo éster.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH₄) y el borohidruro de sodio (NaBH₄).
Sustitución: Los nucleófilos como las aminas y los tioles pueden reaccionar con el grupo éster en condiciones básicas o ácidas.
Principales Productos Formados
Oxidación: Ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Amidas y tioésteres.
Aplicaciones Científicas De Investigación
El 3-(5-metil-3-(trifluorometil)-1H-pirazol-1-il)butanoato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluida la inhibición enzimática.
Medicina: Se explora su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de agroquímicos y materiales con propiedades únicas
Mecanismo De Acción
El mecanismo de acción del 3-(5-metil-3-(trifluorometil)-1H-pirazol-1-il)butanoato de etilo implica su interacción con dianas moleculares específicas. El grupo trifluorometil aumenta la lipofilia del compuesto, lo que le permite penetrar las membranas biológicas de manera más eficaz. Puede actuar sobre enzimas o receptores, modulando su actividad a través de interacciones de unión. Las vías y dianas exactas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares
3-(5-metil-1H-pirazol-1-il)butanoato de etilo: Carece del grupo trifluorometil, lo que da como resultado diferentes propiedades químicas.
3-(5-metil-3-(trifluorometil)-1H-pirazol-1-il)butanoato de metilo: Estructura similar pero con un éster metílico en lugar de un éster etílico.
Singularidad
El 3-(5-metil-3-(trifluorometil)-1H-pirazol-1-il)butanoato de etilo es único debido a la presencia del grupo trifluorometil, que confiere propiedades químicas y físicas distintas. Este grupo aumenta la estabilidad, lipofilia y posible actividad biológica del compuesto, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales .
Propiedades
Número CAS |
1883290-00-3 |
|---|---|
Fórmula molecular |
C11H15F3N2O2 |
Peso molecular |
264.24 g/mol |
Nombre IUPAC |
ethyl 3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate |
InChI |
InChI=1S/C11H15F3N2O2/c1-4-18-10(17)6-8(3)16-7(2)5-9(15-16)11(12,13)14/h5,8H,4,6H2,1-3H3 |
Clave InChI |
BSSVYGVTMVAKDJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C)N1C(=CC(=N1)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12346810.png)

![ethyl 3-methylidene-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B12346833.png)
![3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12346835.png)
![8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl quinoline-8-sulfonate](/img/structure/B12346841.png)
![ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12346842.png)
![12-(2-Chlorobenzoyl)-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B12346854.png)


![5-(4-chlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12346863.png)
![N-(1-benzylpiperidin-4-yl)-4-[(1-{[(4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B12346868.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346871.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12346873.png)
![N-(2-phenylethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B12346882.png)
